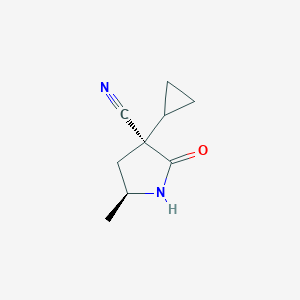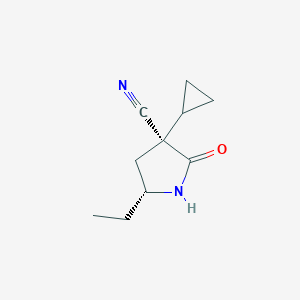
1,2-Dihydro-5-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-5-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylic acid, commonly referred to as DMOPO, is a compound used in a variety of scientific research applications. It is a derivative of the pyridinecarboxylic acid family and has been used in a variety of research studies due to its unique properties. This compound has a wide range of potential applications, from drug design to environmental studies, and its versatility has made it an important tool for scientists.
Aplicaciones Científicas De Investigación
DMOPO has been used in a variety of scientific research applications, including drug design, environmental studies, and biochemistry. In drug design, DMOPO has been used as a template for designing new drugs, as it has a unique structure that can be used to create novel compounds. In environmental studies, DMOPO has been used to study the effects of environmental pollutants on aquatic organisms. In biochemistry, DMOPO has been used to study the role of enzymes in metabolic pathways, as well as the role of proteins in signal transduction pathways.
Mecanismo De Acción
The mechanism of action of DMOPO is not fully understood, but it is believed to interact with proteins and enzymes in a variety of ways. It is believed that DMOPO can bind to proteins and enzymes, as well as modulate their activity. It is also believed that DMOPO can interact with DNA, RNA, and other nucleic acids, as well as other small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMOPO are not fully understood, but it is believed to have a variety of effects on cells and organisms. In humans, DMOPO has been found to have anti-inflammatory and anti-oxidant properties. It has also been found to have anti-cancer properties, as well as to have a role in the regulation of cell death and differentiation. In animals, DMOPO has been found to have anti-inflammatory and anti-cancer properties, as well as to have a role in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMOPO has a number of advantages for use in lab experiments. It is relatively inexpensive, and it is relatively easy to synthesize. It is also relatively stable, and it has a wide range of potential applications. However, there are a few limitations to using DMOPO in lab experiments. It is not a very potent compound, and it can be difficult to obtain high yields of DMOPO from a given reaction.
Direcciones Futuras
There are a number of potential future directions for the use of DMOPO in scientific research. It could be used to design new drugs, to study the effects of environmental pollutants, to study the role of proteins and enzymes in metabolic pathways, and to study the role of proteins in signal transduction pathways. Additionally, DMOPO could be used to study the effects of small molecules on cells and organisms, and to study the regulation of cell death and differentiation. Finally, DMOPO could be used to study the regulation of cell growth and differentiation, and to develop new anti-cancer, anti-inflammatory, and anti-oxidant drugs.
Métodos De Síntesis
DMOPO can be synthesized from a variety of starting materials, including pyridinecarboxylic acid and trifluoromethyl bromide. The synthesis of DMOPO involves the reaction of pyridinecarboxylic acid with trifluoromethyl bromide in the presence of an acid catalyst. The reaction yields DMOPO as the major product, with minor amounts of byproducts. The reaction conditions can be modified to yield higher yields of DMOPO, and the reaction can be scaled up for large-scale production.
Propiedades
IUPAC Name |
5-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-3-2-4(7(14)15)6(13)12-5(3)8(9,10)11/h2H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBHMCASPHSUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)
![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)


![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)
![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)


